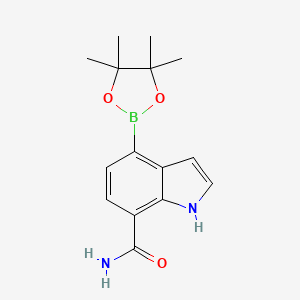

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide is a boronate ester derivative of indole, featuring a carboxamide substituent at the 7-position and a dioxaborolan-2-yl group at the 4-position.

- Molecular framework: The indole core provides a planar aromatic system, while the dioxaborolan-2-yl group enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

- Functional groups: The carboxamide group at position 7 likely improves solubility in polar solvents and enables hydrogen bonding, making it relevant in pharmaceutical design.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(13(17)19)12-9(11)7-8-18-12/h5-8,18H,1-4H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBCKLFUUVFESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Borylation

Nickel catalysts, such as Ni(cod)₂ with phosphine ligands, offer a cost-effective alternative to palladium. These systems are particularly effective for electron-deficient arenes.

Advantages :

-

Tolerance toward polar functional groups, including carboxamides.

-

Lower catalyst loading (0.5–2 mol%) compared to Pd-based systems.

Limitations :

-

Limited literature on nickel-catalyzed borylation of indoles, necessitating empirical optimization.

Carboxamide Group Installation Techniques

Nitrile Hydrolysis

A two-step sequence involving:

-

Nitrile Introduction : Ullmann-type coupling or nucleophilic substitution to install a cyano group at the 7-position.

-

Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (H₂O₂/NaOH) conditions to convert the nitrile to carboxamide.

Conditions :

-

Acidic Hydrolysis : 70% H₂SO₄, 100°C, 6 hours.

Compatibility Note :

-

The pinacol boronate group is stable under mild acidic/basic conditions but may degrade in concentrated H₂SO₄.

Curtius Rearrangement

For substrates with a carboxylic acid at the 7-position:

-

Activation : Conversion to acyl azide using diphenylphosphoryl azide (DPPA).

-

Rearrangement : Thermal decomposition to isocyanate, followed by hydrolysis to carboxamide.

Drawbacks :

Sequential Functionalization Approaches

Boronation Followed by Carboxamide Installation

Steps :

-

Synthesize 4-(pinacolboronate)-1H-indole via Miyaura borylation.

-

Introduce carboxamide at the 7-position via nitrile hydrolysis or amide coupling.

Advantages :

-

The boronate’s stability allows subsequent reactions in polar aprotic solvents.

Example :

A 93% yield was achieved in a Suzuki-Miyaura coupling of a pinacol boronate-containing dihydropyridine with a bromophenyl intermediate, demonstrating the boronate’s robustness under cross-coupling conditions.

Carboxamide First, Boronate Second

Steps :

-

Prepare 1H-indole-7-carboxamide.

-

Install boronate via directed lithiation or transition-metal catalysis.

Challenges :

-

The carboxamide may hinder borylation by coordinating to catalysts or directing lithiation away from the 4-position.

Alternative and Emerging Methods

Transition-Metal-Free Borylation

Recent advances utilize silylboranes (e.g., PhMe₂Si-Bpin) under basic conditions for indole borylation.

Conditions :

Photochemical Borylation

Visible-light-mediated borylation using Ir photocatalysts and B₂pin₂ offers a mild alternative.

Limitations :

-

Scalability and functional group tolerance remain unproven for complex indoles.

Comparative Analysis of Methodologies

| Method | Yield Range | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| Miyaura Borylation | 40–64% | High | Moderate |

| Directed Lithiation | 45–60% | Variable | Low |

| Transition-Metal-Free | 50–55% | Moderate | High |

| Sequential Functionalization | 60–70% | High | High |

Key Findings :

-

Miyaura borylation balances yield and practicality but requires halogenated precursors.

-

Sequential approaches offer the highest yields but demand multistep syntheses.

-

Transition-metal-free methods are promising for avoiding catalyst costs but require further optimization.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The indole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole compounds with various functional groups.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The indole core also contributes to the compound’s activity by interacting with aromatic residues in proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Differences

Solubility and Stability

- Carboxamide vs. Ester/Silyl : The carboxamide group in the target compound likely offers superior aqueous solubility compared to hydrophobic silyl () or ester () groups.

- Thermal Stability : Trimethylsilyl-substituted indoles () exhibit enhanced thermal stability, making them suitable for high-temperature reactions.

Research Findings and Industrial Relevance

- Synthetic Utility : Boronate esters are critical intermediates in drug discovery pipelines. For example, the trifluoromethyl-substituted morpholine derivative () is employed in high-throughput Suzuki couplings for biaryl synthesis.

- Challenges : Fluorinated and chlorinated analogs () face synthesis hurdles, such as regioselectivity and purification issues, limiting their commercial availability.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide is a derivative of indole that incorporates a boron-containing moiety. This structural feature is significant as boron compounds have been recognized for their diverse biological activities, including anti-cancer properties and enzyme inhibition. This article explores the biological activity of this compound through various studies and data analyses.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 261.13 g/mol

- CAS Number : [Not specified in the sources]

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole moiety is known for its role in modulating biological pathways, while the dioxaborolane structure may enhance its reactivity and binding affinity to target molecules.

Biological Activities

-

Anticancer Activity :

- Studies have shown that compounds containing indole derivatives exhibit potent anticancer properties. For instance, the indole structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

- A specific study demonstrated that related compounds could inhibit protein kinases involved in tumor growth (e.g., PDGFRA and KIT), which are critical in certain cancers such as gastrointestinal stromal tumors (GIST) .

-

Enzyme Inhibition :

- The presence of the boron atom in the dioxaborolane structure suggests potential as a reversible inhibitor for serine proteases and other enzymes. Boron-containing compounds have been documented to interfere with enzyme activity by forming stable complexes with active site residues.

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of protein kinases | |

| Enzyme Inhibition | Interaction with active sites | |

| Antimicrobial | Disruption of cell wall synthesis |

Case Studies

-

Inhibition of Kinases :

- A detailed investigation into the inhibition profiles of indole derivatives indicated that modifications at the 7-position significantly enhanced selectivity against specific kinase targets associated with malignancies . The introduction of the dioxaborolane moiety was found to improve binding affinity.

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves introducing the dioxaborolane group via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. Key steps include:

- Functionalization of the indole core at the 7-position with a boronate ester.

- Carboxamide introduction via coupling reactions (e.g., amidation of a carboxylic acid precursor).

Reaction progress is monitored using NMR spectroscopy (e.g., tracking the disappearance of starting materials via B or H NMR) and mass spectrometry for intermediate identification .

Q. How does the position of the dioxaborolane group on the indole ring influence reactivity and biological activity?

- Methodological Answer : The substituent position significantly impacts electronic and steric properties. For example:

- 7-position substitution (as in the target compound) enhances conjugation with the indole’s π-system, improving cross-coupling efficiency compared to 4- or 2-position analogs.

- Biological activity differences (e.g., anti-cancer potency) are linked to steric accessibility of the carboxamide group for target binding. Comparative studies of positional isomers (e.g., 7- vs. 4-substituted derivatives) should include docking simulations and in vitro assays to correlate structure-activity relationships (SAR) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- H/C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carboxamide NH signals (δ ~10–12 ppm). The dioxaborolane group’s methyl protons appear as a singlet (δ ~1.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₈BN₂O₃: 293.14).

- HPLC-PDA : Assess purity (>95% by area normalization). Note: Moisture content must be <0.5% to prevent boronate hydrolysis .

Advanced Research Questions

Q. What methodological approaches optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent Optimization : Employ anhydrous THF or DMF with degassing to prevent boronate oxidation.

- Base Screening : Test K₂CO₃, Cs₂CO₃, or NaOtBu to enhance coupling efficiency.

- Reaction Monitoring : Track aryl halide consumption via GC-MS or F NMR (if fluorinated partners are used). Post-reaction, purify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How should researchers address discrepancies in biological activity data across indole-boronate derivatives?

- Methodological Answer :

- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 7-carboxamide vs. 7-cyano derivatives) to identify critical functional groups.

- Counter-Screen Assays : Test against off-target enzymes (e.g., kinases) to rule out non-specific effects.

- Metabolic Stability Studies : Assess hepatic microsome stability; boronate esters may hydrolyze in vivo, altering activity. Use LC-MS to detect hydrolysis products .

Q. What strategies mitigate challenges in achieving regioselectivity during indole core functionalization?

- Methodological Answer :

- Directed ortho-Metalation : Use a carboxamide directing group to selectively introduce substituents at the 4- or 5-position.

- Protecting Group Strategy : Temporarily protect the indole NH with a Boc group to prevent undesired side reactions during boronation.

- Computational Modeling : Employ DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps .

Q. How can computational modeling predict reactivity in novel reaction systems involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for cross-coupling reactions to identify rate-limiting steps.

- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability (e.g., hydrolysis in aqueous vs. anhydrous conditions).

- Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.